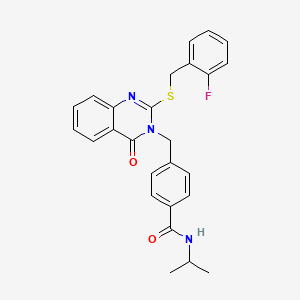
4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is a useful research compound. Its molecular formula is C26H24FN3O2S and its molecular weight is 461.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Properties
A significant application of compounds similar to 4-((2-((2-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-isopropylbenzamide is their antimicrobial properties. Research on derivatives of this compound has shown effectiveness against various human pathogenic microorganisms, with certain derivatives demonstrating high activity levels in vitro. These studies focus on the synthesis and characterization of these compounds, including their antibacterial and antifungal properties (Saravanan, Alagarsamy, & Prakash, 2015).
Anti-inflammatory and Analgesic Properties
Some derivatives of this compound exhibit potent anti-inflammatory and analgesic properties. Research in this area has led to the synthesis of new derivatives that have been compared with standard drugs like phenylbutazone, revealing their potential as non-steroidal anti-inflammatory and analgesic agents (Bhati, 2013).
Anti-tubercular Properties
The 2,4-diaminoquinazoline class, closely related to the compound , has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Extensive evaluation of this series for potential as a lead candidate in tuberculosis drug discovery has been conducted, highlighting the importance of certain structural elements for activity determination (Odingo et al., 2014).
Anticancer Activity
Compounds structurally similar to this compound have been studied for their anticancer properties. These studies involve the synthesis of novel derivatives and the evaluation of their cytotoxic activity against various human cancer cell lines. The focus is on identifying compounds with potent cytotoxic activities and examining their inhibitory effects on specific cancer-related enzymes (Riadi et al., 2021).
Anticholinesterase Activity
Research has also been conducted on the anticholinesterase activity of related compounds, particularly in the context of treating neurodegenerative diseases like Alzheimer's. These studies involve the design, synthesis, and biological assessment of new derivatives as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase, crucial enzymes in the development of Alzheimer's (Zarei et al., 2021).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Some compounds might be toxic or corrosive, while others might be flammable or reactive . Always refer to the material safety data sheet (MSDS) for information on the safety and hazards of a specific compound .
Propiedades
IUPAC Name |
4-[[2-[(2-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24FN3O2S/c1-17(2)28-24(31)19-13-11-18(12-14-19)15-30-25(32)21-8-4-6-10-23(21)29-26(30)33-16-20-7-3-5-9-22(20)27/h3-14,17H,15-16H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLWULKCQSWBLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((4-methylbenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3008086.png)
![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3008087.png)
![6-isopropyl-N-methyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3008088.png)
![N-[2-[1-(4-Chlorophenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]-5-methylpyrazol-3-yl]-2-phenoxypropanamide](/img/structure/B3008089.png)
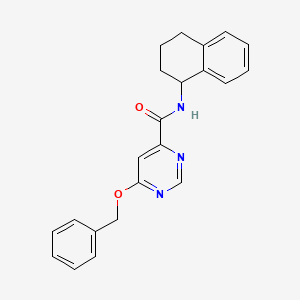
![4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid](/img/structure/B3008096.png)
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B3008098.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B3008100.png)
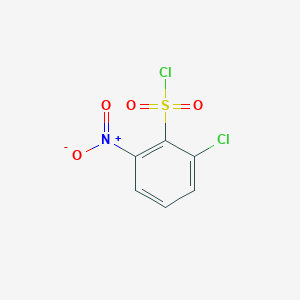
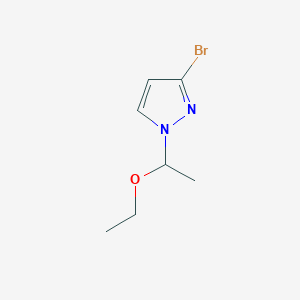
![N-(8-methyl-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)thiophene-2-sulfonamide](/img/structure/B3008103.png)
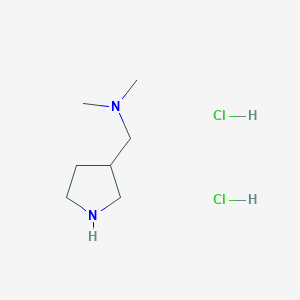
![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)
![4-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B3008109.png)